4(3H)-Quinazolinethione, 2-(4-bromophenyl)-
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Overview
Description
4(3H)-Quinazolinethione, 2-(4-bromophenyl)- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the bromophenyl group in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinethione, 2-(4-bromophenyl)- typically involves the reaction of 2-aminobenzamide with carbon disulfide and potassium hydroxide to form the quinazolinethione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinethione, 2-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazolinethione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinethione, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The bromophenyl group enhances its binding affinity to these targets, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 2-(4-methoxyphenyl)-quinazolin-4(3H)-one
- 2-(4-fluorophenyl)-quinazolin-4(3H)-one
Uniqueness
4(3H)-Quinazolinethione, 2-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for the synthesis of more complex molecules and for its potential therapeutic applications .
Properties
Molecular Formula |
C14H9BrN2S |
---|---|
Molecular Weight |
317.21 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4aH-quinazoline-4-thione |
InChI |
InChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8,11H |
InChI Key |
LVQMWXKYPXMBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=S)C3=CC=C(C=C3)Br)C=C1 |
Origin of Product |
United States |
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